molecular formula C19H32BNO5 B2473651 O=C(Ccc(=O)OC(C)(C)C)N1ccc(=CC1)B1OC(C(O1)(C)C)(C)C CAS No. 1802892-47-2

O=C(Ccc(=O)OC(C)(C)C)N1ccc(=CC1)B1OC(C(O1)(C)C)(C)C

Cat. No. B2473651
M. Wt: 365.28
InChI Key: RWYXWZZYNKIKOM-UHFFFAOYSA-N
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Description

The compound O=C(Ccc(=O)OC(C)(C)C)N1ccc(=CC1)B1OC(C(O1)(C)C)(C)C is a synthetic molecule that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as Bortezomib and is used in the treatment of multiple myeloma, a type of cancer that affects plasma cells. In addition to its medical applications, Bortezomib has also been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

1. Characterization of Organic Aerosols

A study by Aiken et al. (2008) used a high-resolution time-of-flight aerosol mass spectrometer (HR-ToF-AMS) to quantify the elemental composition of bulk organic aerosols (OA), including atomic oxygen-to-carbon (O/C) ratios. This method characterized the oxidation state of OA and distinguished between primary OA (POA) and secondary OA (SOA) based on O/C ratios. The application was demonstrated in an urban environment, indicating the dynamic nature of aerosol compositions due to primary emissions and photochemical processing (Aiken et al., 2008).

2. Soil Organic Carbon Measurement

Senesi & Senesi (2016) discussed the use of laser-induced breakdown spectroscopy (LIBS) for quantitatively measuring soil organic carbon (OC). This approach addresses the crucial role of accurately determining soil C pools and inventories, which is essential for sustainable management of terrestrial OC and mitigating the impact of increasing CO2 concentration in the atmosphere (Senesi & Senesi, 2016).

3. Elemental Ratio Measurements in Organic Compounds

Canagaratna et al. (2014) evaluated measurements of atomic oxygen-to-carbon (O : C) and other elemental ratios in organic aerosol (OA) particles using the Aerodyne high-resolution time-of-flight aerosol mass spectrometer (HR-ToF-AMS). This study contributed to understanding the sources, chemical evolution, and effects of OA by providing detailed elemental compositions (Canagaratna et al., 2014).

4. Carbon-Oxygen Equilibrium in Graphite

Jakobsson & Óskarsson (1994) studied the fluid system C-O in equilibrium with graphite at high pressures and temperatures. Their experimental results contribute to understanding the interactions in the C-O system under varying conditions, relevant for geological and material science research (Jakobsson & Óskarsson, 1994).

5. Study of C+NO and C+O2 Reactions

Bergeat et al. (1999) conducted a study on the reactions of C+NO and C+O2, providing insights into the chemical kinetics and reaction pathways at the molecular level. This research is significant for understanding fundamental chemical processes involving carbon and oxygen (Bergeat et al., 1999).

6. Isotope Measurements in Airborne Particulate

Huang et al. (2006) developed a method to measure ^13C/^12C ratios of individual carbon fractions in airborne particulate matter. This approach provides new insights into the source characterization and apportionment of ambient particulate matter, with significant implications for environmental and atmospheric studies (Huang et al., 2006).

7. Biogenic Component Estimation in Airborne Particles

Hidy et al. (2004) described a method to estimate the fraction of secondary fine particles from the biogenic component of volatile organic compounds (VOCs) in the atmosphere. This study contributes to understanding the environmental impacts of biogenic and anthropogenic sources on air quality (Hidy et al., 2004).

properties

IUPAC Name

tert-butyl 4-oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32BNO5/c1-17(2,3)24-16(23)9-8-15(22)21-12-10-14(11-13-21)20-25-18(4,5)19(6,7)26-20/h10H,8-9,11-13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYXWZZYNKIKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)CCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O=C(Ccc(=O)OC(C)(C)C)N1ccc(=CC1)B1OC(C(O1)(C)C)(C)C

Synthesis routes and methods

Procedure details

HATU (3.68 g) was added to a mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride (1.98 g), 4-tert-butoxy-4-oxobutanoic acid (1.686 g), N,N-diisopropylethylamine (3.38 mL), and DMF (20 mL) at 0 C, and the obtained mixture was stirred at room temperature for 3 days. To the reaction mixture, water was added, followed by extraction with ethyl acetate. The extract was washed with brine and dried over anhydrous magnesium sulfate, and then, the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane) to obtain the title compound (1.84 g).
Name
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
1.686 g
Type
reactant
Reaction Step One
Quantity
3.38 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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